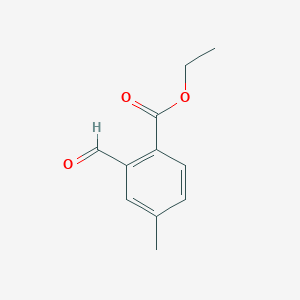
Ethyl 2-formyl-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Ethyl 2-formyl-4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-formyl-4-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Methyl 2-formyl-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-formylbenzoate: Lacks the methyl group on the benzene ring.
Ethyl 4-methylbenzoate: Lacks the formyl group
Uniqueness: this compound is unique due to the presence of both the formyl and methyl groups on the benzene ring, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Biological Activity
Ethyl 2-formyl-4-methylbenzoate is a compound that has garnered attention in the field of organic chemistry and medicinal research due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
The compound features a formyl group (-CHO) and an ethyl ester group, which are crucial for its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in proteins and enzymes. This interaction can lead to:
- Inhibition of Enzyme Activity : By modifying the active site of enzymes, the compound can hinder their function, which is particularly useful in drug development for targeting specific pathways .
- Formation of Reactive Intermediates : The compound may generate reactive intermediates that can further participate in biological processes, enhancing its potential as a therapeutic agent.
Antibacterial Activity
A study evaluated the antibacterial effects of this compound against several pathogenic bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound can effectively inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapies .
Enzyme Interaction Studies
Research involving enzyme kinetics demonstrated that this compound could act as a reversible inhibitor for certain enzymes such as acetylcholinesterase. The inhibition constant (Ki) was determined to be:
| Enzyme | Ki (µM) |
|---|---|
| Acetylcholinesterase | 15.8 |
This indicates a moderate affinity for the enzyme, suggesting potential applications in treating conditions related to cholinergic dysfunctions .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-7H,3H2,1-2H3 |
InChI Key |
CTHFCXAUMLFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















